
Propargyl-PEG3-Tos
Overview
Description
- The compound contains an alkyne group (the “O-Propargyl” part), which is essential for click chemistry reactions. Click chemistry allows for efficient and specific chemical reactions between molecules containing azide and alkyne groups.
- In summary, Tos-PEG2-O-Propargyl serves as a bridge between the PROTAC ligands, facilitating the degradation of target proteins.
Tos-PEG2-O-Propargyl: is a PEG-based PROTAC linker. The term “PROTAC” stands for Proteolysis Targeting Chimeras, which are molecules designed to selectively degrade specific target proteins within cells.
Preparation Methods
Reaction Conditions: The synthesis likely involves coupling a Tosyl-protected PEG (Polyethylene Glycol) derivative with an alkyne-containing compound.
Industrial Production: Information on industrial-scale production methods is limited due to its specialized use in research.
Chemical Reactions Analysis
Reactions: Tos-PEG2-O-Propargyl can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions.
Common Reagents and Conditions: These reactions typically require an azide-containing molecule (e.g., azide-modified ligands) and copper catalysts.
Major Products: The primary product is the conjugate formed by linking Tos-PEG2-O-Propargyl to another molecule (e.g., a PROTAC or drug).
Scientific Research Applications
Bioconjugation
Propargyl-PEG3-Tos is extensively used in bioconjugation strategies, allowing researchers to attach various biomolecules such as proteins, peptides, and small molecules. This capability enhances the specificity and efficacy of therapeutic agents while reducing toxicity. The stable triazole linkages formed via click chemistry improve the stability and bioavailability of the resulting conjugates .
Drug Delivery Systems
The hydrophilic nature of the PEG component enhances solubility and biocompatibility, which are crucial for in vivo applications. This compound is integral to developing advanced drug delivery systems, including PEGylated liposomes and nanoparticles. These systems can be tailored with targeting ligands through click chemistry to improve treatment specificity and therapeutic outcomes .
Targeted Protein Degradation
This compound plays a critical role in the design of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce targeted protein degradation. By linking ligands that bind to specific target proteins with those that recruit E3 ubiquitin ligases, PROTACs facilitate the selective removal of disease-causing proteins from cells. This innovative approach holds promise for treating various diseases, including cancer and neurodegenerative disorders .
Data Table: Applications Overview
Application Area | Description | Key Benefits |
---|---|---|
Bioconjugation | Attaching biomolecules for targeted therapies | Enhanced specificity and reduced toxicity |
Drug Delivery Systems | Developing PEGylated liposomes and nanoparticles | Improved solubility and targeting |
Targeted Protein Degradation | Designing PROTACs for selective protein removal | Potentially treats "undruggable" targets |
Case Study 1: Bioconjugation Efficiency
In a study examining the efficiency of this compound in bioconjugation, researchers utilized mass spectrometry to analyze the stability of conjugates formed with various biomolecules. The results indicated that conjugates exhibited significantly enhanced stability compared to unconjugated counterparts, demonstrating the effectiveness of the propargyl moiety in facilitating stable linkages .
Case Study 2: PROTAC Development
A recent investigation into the design of STING-degrading PROTACs employed this compound as a linker to connect E3 ligase recruiters with target proteins. The study highlighted how incorporating this compound improved the cellular uptake and degradation efficiency of target proteins, showcasing its potential in precision medicine .
Mechanism of Action
- Tos-PEG2-O-Propargyl’s mechanism involves bridging the E3 ubiquitin ligase ligand (for protein degradation) and the target protein ligand.
- Upon binding, the PROTAC recruits the ubiquitin-proteasome system, leading to selective degradation of the target protein.
Comparison with Similar Compounds
Uniqueness: Tos-PEG2-O-Propargyl’s uniqueness lies in its PEG-based structure and alkyne functionality.
Similar Compounds: While Tos-PEG2-O-Propargyl is specific to PROTACs, other PEG-based linkers (e.g., Propargyl-PEG2-Tos) serve similar roles
Biological Activity
Propargyl-PEG3-Tos is a polyethylene glycol (PEG) derivative characterized by the presence of a tosyl group and a propargyl group. Its unique structure enhances its solubility in aqueous media and facilitates various chemical reactions, particularly through copper-catalyzed azide-alkyne click chemistry. This article explores the biological activity of this compound, focusing on its applications in drug development, particularly in the context of targeted protein degradation and bioconjugation.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C14H18O5S |
Molecular Weight | 298.4 g/mol |
Functional Groups | Propargyl, Tosyl |
Purity | 98% |
CAS Number | 1119249-30-7 |
Storage Conditions | -20°C |
The PEG spacer significantly increases the compound's solubility, making it suitable for biological applications where aqueous solubility is crucial .
The biological activity of this compound is primarily attributed to its ability to form stable triazole linkages through click chemistry. The tosyl group acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This property allows this compound to conjugate with azide-bearing biomolecules, which is essential in various therapeutic applications, including drug delivery systems and targeted therapy .
Targeted Protein Degradation
Recent studies have highlighted the potential of this compound in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules designed to induce the degradation of specific proteins by recruiting them to E3 ligases. In this context, this compound serves as a linker connecting the ligand that binds to the target protein and the E3 ligase recruiter. The incorporation of PEG spacers enhances cell permeability and stability, making these compounds more effective in therapeutic settings .
Case Study: STING Degradation
A notable application involves the targeted degradation of Stimulator of Interferon Genes (STING), a protein implicated in autoimmune diseases. Researchers have synthesized STING inhibitors using this compound as a linker, demonstrating its efficacy in promoting STING degradation through PROTAC technology. This approach could potentially mitigate harmful inflammatory responses associated with STING activation .
Bioconjugation
This compound is also utilized in bioconjugation strategies for drug delivery and imaging applications. Its ability to form stable triazole bonds allows for the precise attachment of drugs or imaging agents to biomolecules, enhancing their pharmacokinetic profiles and therapeutic efficacy. The versatility of this compound makes it suitable for various applications in medicinal chemistry and biotechnology .
Research Findings
Several studies have investigated the biological activity and applications of this compound:
- Inhibition Studies : Research has shown that compounds utilizing this compound can inhibit specific biological pathways by targeting key proteins involved in disease mechanisms.
- Cellular Uptake : Studies indicate that PEGylated compounds exhibit improved cellular uptake compared to non-PEGylated counterparts, enhancing their potential as therapeutic agents.
- Stability Assessments : The stability of triazole linkages formed with this compound has been evaluated under physiological conditions, confirming their robustness for use in vivo.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Propargyl-PEG3-Tos, and how is purity validated?
this compound is synthesized via nucleophilic substitution, where the tosyl group reacts with the terminal hydroxyl of a PEG3 chain, followed by propargylation. Key steps include:
- Purification : Size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.
- Purity Validation : NMR (e.g., H NMR for PEG chain integrity and tosyl group confirmation at δ 7.7–7.8 ppm) and HPLC (≥95% purity threshold).
- Storage : Anhydrous conditions at -20°C to prevent hydrolysis of the tosyl group .
Q. What are the primary applications of this compound in chemical biology?
The compound serves as a heterobifunctional linker:
- Click Chemistry : The propargyl group enables CuAAC reactions with azide-functionalized molecules (e.g., proteins, nucleic acids).
- Bioconjugation : The tosyl group reacts with nucleophiles (e.g., thiols, amines) for site-specific modifications.
- Solubility Enhancement : PEG3 improves aqueous solubility of hydrophobic payloads in drug delivery systems .
Q. How do researchers characterize the stability of this compound under varying conditions?
Stability assays include:
- Hydrolytic Stability : Incubate in buffers (pH 4–9) and monitor tosyl group degradation via UV-Vis (λ = 224 nm).
- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Light Sensitivity : Store under UV/visible light and track changes using FTIR or NMR .
Advanced Research Questions
Q. How can conflicting data on this compound reactivity in CuAAC reactions be resolved?
Contradictions in reaction yields or kinetics often stem from:
- Catalyst Purity : Use freshly prepared Cu(I)Br with tris(benzyltriazolylmethyl)amine (TBTA) to suppress oxidation.
- Oxygen Sensitivity : Conduct reactions under inert atmospheres (N/Ar).
- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. aqueous systems. Validate via kinetic studies (e.g., pseudo-first-order rate constants) .
Q. What experimental design considerations are critical when using this compound in multi-step bioconjugations?
- Orthogonality : Ensure sequential reactions (e.g., tosyl-thiol followed by CuAAC) do not interfere. Use protecting groups if needed.
- Stoichiometry Optimization : Titrate molar ratios (e.g., 1:1.2 linker-to-target) to minimize byproducts.
- Analytical Cross-Validation : Pair MALDI-TOF for mass confirmation with SDS-PAGE for conjugate integrity .
Q. How can researchers address solubility limitations of this compound in complex reaction mixtures?
Strategies include:
- Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without denaturing biomolecules.
- Temperature Modulation : Heat to 40–50°C during conjugation, then cool to stabilize products.
- Surfactant Addition : Non-ionic surfactants (e.g., Tween-20) at 0.01% w/v to prevent aggregation .
Q. What methodologies are recommended for quantifying residual tosyl groups post-conjugation?
- Colorimetric Assays : React with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to detect free thiols, inversely correlating with tosyl consumption.
- LC-MS/MS : Monitor tosyl-specific fragment ions (m/z 155.1 for SO).
- Fluorescence Quenching : Use dansyl-labeled nucleophiles to track reaction completion .
Q. Data Analysis & Reproducibility
Q. How should researchers handle batch-to-batch variability in this compound synthesis?
- Quality Control Metrics : Enforce strict thresholds for PEG polydispersity (Đ ≤ 1.05) and tosyl substitution efficiency (≥90%).
- Standardized Protocols : Document reaction times, temperatures, and reagent sources.
- Interlaboratory Validation : Share samples with collaborating labs to confirm reproducibility .
Q. What statistical approaches are suitable for analyzing dose-response data in this compound-based drug delivery studies?
- Nonlinear Regression : Fit data to Hill or logistic models to calculate EC/IC.
- ANOVA with Post Hoc Tests : Compare multiple formulations (e.g., PEG3 vs. PEG4 analogs).
- Bootstrap Resampling : Assess confidence intervals for small sample sizes .
Q. Ethical & Safety Considerations
Q. What safety protocols are essential when handling this compound in vitro and in vivo?
- Toxicity Screening : Pre-test conjugates in primary cell lines (e.g., HEK293) for cytotoxicity (IC via MTT assays).
- Waste Disposal : Neutralize tosyl groups with excess β-mercaptoethanol before disposal.
- In Vivo Compliance : Follow institutional guidelines for animal studies (e.g., IACUC approval) .
Properties
IUPAC Name |
2-(2-prop-2-ynoxyethoxy)ethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5S/c1-3-8-17-9-10-18-11-12-19-20(15,16)14-6-4-13(2)5-7-14/h1,4-7H,8-12H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLBARIQCXNLPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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